2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide is a compound characterized by its unique structure, which includes an amino group, a methyl group, and a pyrazole moiety attached to a benzamide backbone. The molecular formula of this compound is CHNO, and it features a phenyl group linked to the pyrazole ring at the 1-position and an amino group at the 2-position of the benzamide. This structural arrangement contributes to its potential biological activities and applications in medicinal chemistry.
2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide exhibits significant biological activity. It has been studied for its potential anticancer properties, particularly its ability to inhibit tubulin polymerization, which is crucial for cell division. The compound has shown promising results in cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent . Additionally, derivatives of similar compounds have been noted for their anti-inflammatory and antioxidant activities, suggesting a broader scope of pharmacological effects .
Several synthesis methods have been developed for 2-amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide:
The applications of 2-amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide are primarily found in medicinal chemistry:
Interaction studies have focused on understanding how 2-amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide interacts with biological targets such as proteins involved in cancer pathways. Docking simulations have revealed that certain substituents on the pyrazole ring can enhance binding affinity to specific targets like tubulin, indicating potential pathways for therapeutic development .
Several compounds share structural similarities with 2-amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide | Structure | Known as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 |
| 4-Amino-3-methylpyrazole | Structure | Exhibits anticonvulsant activity |
| 5-Amino-Pyrazoles | Structure | Demonstrated anticancer and anti-inflammatory properties |
Uniqueness: 2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide stands out due to its specific combination of substituents that enhance its biological activity against cancer cells while also serving as a versatile building block for further chemical modifications.
X-ray crystallographic analysis represents the definitive method for determining the solid-state molecular structure of benzamide-pyrazole derivatives. While specific crystallographic data for 2-Amino-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide remains unreported in the literature, extensive structural investigations of closely related compounds provide valuable insights into the expected structural features and packing arrangements [1] [2] [3] [4].
The crystallographic study of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide, a structurally analogous compound, reveals critical structural parameters that can be extrapolated to the target molecule [1] [2]. This compound crystallizes in the monoclinic space group P21/c with unit cell parameters of a = 14.0430(7) Å, b = 6.0130(3) Å, c = 20.3113(9) Å, and β = 104.295(5)°, resulting in a unit cell volume of 1661.99(14) ų [1] [2]. The structure determination was accomplished using copper Kα radiation (λ = 1.54184 Å) at 150 K, achieving satisfactory refinement statistics with 3320 independent reflections [1] [2].
Critical bond distances within the pyrazole ring system of related compounds demonstrate typical characteristics. The C3-N7 bond distance measures approximately 1.299 Å, consistent with partial double bond character, while the N-N bond within the pyrazole ring ranges from 1.372 to 1.381 Å across different derivatives [5]. The C1-N8 bond connecting the pyrazole to the benzamide moiety exhibits single bond character with distances between 1.479 and 1.490 Å [5].
Hydrogen bonding interactions play a crucial role in determining crystal packing arrangements. X-ray structure analysis reveals intermolecular hydrogen-bonding interactions between the benzamide N-H proton and the carbonyl oxygen atom of adjacent molecules [1] [2] [3] [4]. Additionally, intramolecular hydrogen bonds between the amino group and nearby acceptor atoms contribute to conformational stabilization [6] [7].
The crystal structure of N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate demonstrates the influence of water molecules on crystal packing [6]. The asymmetric unit comprises the U-shaped pyrazole derivative and a solvent water molecule, with the molecular conformation partially determined by an intramolecular N-H⋯O hydrogen bond [6]. The crystal packing is directed by an extensive network of O-H⋯O, N-H⋯O, N-H⋯N and C-H⋯O hydrogen bonds together with C-H⋯π(ring) contacts that generate a three-dimensional network [6].
High-throughput crystallization using encapsulated nanodroplet crystallization (ENaCt) has emerged as an effective approach for structure determination of benzamide-pyrazole derivatives [3] [4]. This method allows for conclusive structure determination by single-crystal X-ray diffraction analysis and has been successfully applied to provide structural confirmation for related compounds [3] [4].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information through the assignment of proton and carbon-13 chemical shifts in benzamide-pyrazole derivatives. The NMR spectroscopic characterization of related compounds reveals characteristic patterns that enable structural elucidation and tautomeric analysis [8] [7] [9] [10] [11].
Proton NMR spectroscopy demonstrates distinctive chemical shift ranges for different structural components. In related pyrazole-benzamide derivatives, the pyrazole ring protons appear as characteristic singlets in the region of 6.31-8.12 ppm [8] [7] [9]. The N-methyl substituent typically resonates as a sharp singlet around 2.21-2.81 ppm, while aromatic protons of the phenyl and benzamide rings appear as complex multiplets in the 7.15-8.23 ppm region [8] [7] [9].
The amino group protons in 2-aminobenzamide derivatives exhibit characteristic behavior due to hindered rotation around the C(O)-NH₂ bond, resulting in non-equivalence of the amide protons and distinct resonances with different chemical shift values [12]. This phenomenon has been observed in related compounds where amino protons appear as broad singlets around 9.18 ppm [8].
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework. The carbonyl carbon of the benzamide moiety typically appears in the range of 165-177 ppm, while pyrazole ring carbons resonate between 106-146 ppm depending on their substitution pattern [8] [7] [9]. Aromatic carbons of the phenyl rings appear in the characteristic region of 125-135 ppm [8] [7] [9].
The assignment of pyrazole structures is usually carried out by NMR spectroscopy, with detailed proton and carbon NMR data providing crucial structural information [10]. For N-substituted pyrazoles, the H-3 and H-5 protons become inequivalent, facilitating structural assignment [10] [11]. The tautomerism of pyrazole derivatives can be monitored through variable-temperature NMR studies, which reveal broadening or coalescence of signals due to rapid tautomeric exchange [11].
Specific NMR data for related compounds include N-(5-amino-3,6-dicyano-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl)benzamide, which exhibits characteristic signals at δ 3.88 ppm for the methoxy group, complex aromatic multiplets at 7.15-8.23 ppm, amino protons at 9.18 ppm, and an amide NH at 12.19 ppm [8]. The corresponding ¹³C NMR spectrum shows signals at 55.92 ppm for the methoxy carbon, multiple aromatic carbons between 114-157 ppm, and the carbonyl carbon at 177.35 ppm [8].
Density Functional Theory calculations provide comprehensive insight into the electronic structure, geometric parameters, and reactivity properties of benzamide-pyrazole derivatives. Computational studies employing various DFT functionals have been extensively applied to related compounds, revealing important structure-property relationships [5] [13] [12] [14].
Geometry optimization calculations using the B3LYP functional with 6-31G(d,p) basis set have been performed on structurally related compounds, providing detailed geometric parameters [5]. Bond length analysis reveals that C3-N7 bonds in pyrazole derivatives typically measure 1.298-1.300 Å, consistent with partial double bond character [5]. The N-N bond in the pyrazole ring ranges from 1.372-1.381 Å, while the connecting bond between pyrazole and benzamide moieties (N8-C34) varies from 1.360-1.386 Å depending on substitution patterns [5].
Electronic structure calculations reveal important reactivity descriptors. The energy gap (ΔEg) between highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) typically ranges from 3.15-3.42 eV for related compounds [5]. Chemical hardness (η) values fall between 1.51-1.72 eV, while global electrophilicity (ω) ranges from 5.00-6.35 eV [5]. These parameters indicate moderate reactivity and potential for electrophilic interactions.
Computational analysis of tautomeric preferences in pyrazole derivatives has been extensively studied using DFT methods [11]. Higher level calculations (CAM-B3LYP and MP2 methods) reveal activation energies for intramolecular proton migration in the range of 47.8-55.5 kcal/mol [11]. The studies demonstrate that electron-donating substituents lower the energetic demands for proton transfer, while electron-withdrawing groups stabilize specific tautomeric forms [11].
Nonlinear optical (NLO) properties calculated through DFT methods show that related compounds exhibit hyperpolarizability (β₀) values ranging from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu, which are greater than those of urea, suggesting potential applications in nonlinear optics [5]. Compounds containing strong electron-withdrawing groups such as nitro substituents demonstrate enhanced NLO properties [5].
Molecular electrostatic potential (MEP) calculations provide insight into intermolecular interaction sites. The electron-rich regions around nitrogen atoms and carbonyl oxygen serve as potential hydrogen bond acceptor sites, while NH groups act as hydrogen bond donors [5] [13]. These findings correlate well with experimental crystal structure observations of hydrogen bonding patterns.
Solvent effects have been investigated using polarizable continuum model (PCM) calculations, revealing significant differences in tautomeric preferences between gas phase and solution [11]. In DMSO solution, the energetic barriers between tautomers decrease compared to gas phase calculations, and the presence of electron-withdrawing substituents can invert tautomeric ratios [11].
Infrared spectroscopy provides characteristic vibrational fingerprints for functional groups present in benzamide-pyrazole derivatives. The IR spectra of related compounds exhibit distinct absorption bands that enable structural identification and characterization [7] [9] [15] [16].
The carbonyl stretching vibrations of the benzamide moiety appear as strong absorptions in the region of 1647-1675 cm⁻¹ [7] [9] [15] [16]. The presence of multiple carbonyl groups, such as in compounds containing both benzamide and pyrazolone functionalities, results in multiple C=O stretching bands. For example, compounds with antipyrine moieties show carbonyl absorptions at both 1654 cm⁻¹ (amide) and 1675 cm⁻¹ (antipyrine carbonyl) [16].
Amino group vibrations manifest as characteristic N-H stretching absorptions. Primary amino groups typically exhibit two bands around 3225-3359 cm⁻¹ corresponding to symmetric and antisymmetric N-H stretching modes [7] [9] [16]. Secondary amino groups show single N-H stretching bands in the 3165-3225 cm⁻¹ region [7] [9] [16].
The pyrazole ring contributes characteristic C=N stretching vibrations around 1596 cm⁻¹ [15]. Hydroxyl groups, when present, produce broad O-H stretching absorptions around 3209 cm⁻¹ [15]. The fingerprint region below 1500 cm⁻¹ contains numerous aromatic C-C stretching and bending vibrations that provide structural specificity.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. Electrospray ionization (ESI) mass spectrometry typically produces protonated molecular ions [M+H]⁺ for benzamide-pyrazole derivatives [7] [9]. For example, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate exhibits a molecular ion peak at m/z 335.15 [M+H]⁺, consistent with its molecular formula C₁₉H₁₈N₄O₂ [7] [9].
Electron ionization (EI) mass spectrometry provides detailed fragmentation patterns. Related compounds show molecular ion peaks with varying intensities, such as the compound with molecular formula C₂₃H₂₃N₇O₃ displaying an [M]⁺ peak at m/z 445 with 13.44% relative intensity [16]. Common fragmentation pathways include loss of substituent groups and cleavage of the amide bond.
High-resolution mass spectrometry enables accurate molecular formula determination and structural confirmation. Tandem mass spectrometry (MS/MS) studies of related pyrazole derivatives reveal characteristic fragmentation routes that allow for structural identification and differentiation between isomeric compounds [17]. The fragmentation patterns are particularly useful for selective reaction monitoring in biological applications.
The combination of IR and mass spectrometric data provides complementary structural information. IR spectroscopy confirms the presence and environment of functional groups, while mass spectrometry establishes molecular weight and fragmentation behavior. Together, these techniques create a comprehensive analytical fingerprint for structural characterization and identification of benzamide-pyrazole derivatives.
| Table 1: Selected Crystallographic Data for Related Pyrazole-Benzamide Compounds | ||||
|---|---|---|---|---|
| Compound | Molecular Formula | Space Group | Unit Cell Parameters | Reference |
| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide | C₁₉H₁₉N₃O₂ | P2₁/c | a = 14.0430(7) Å, b = 6.0130(3) Å, c = 20.3113(9) Å, β = 104.295(5)° | [1] [2] [3] [4] |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate | C₁₉H₁₈N₄O₂·H₂O | Triclinic P-1 | Variable parameters | [6] [7] [9] |
| Table 2: Representative NMR Spectral Data for Related Pyrazole-Benzamide Derivatives | |||
|---|---|---|---|
| Signal Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Pyrazole ring proton | 6.31-8.12 (s) | 106-146 | [8] [7] [9] |
| N-methyl group | 2.21-2.81 (s) | 11-34 | [8] [7] [9] |
| Aromatic protons | 7.15-8.23 (m) | 125-135 | [8] [7] [9] |
| Amino protons | 9.18 (br s) | - | [8] |
| Carbonyl carbon | - | 165-177 | [8] [7] [9] |
| Table 3: DFT-Calculated Properties for Related Pyrazole-Benzamide Systems | |||
|---|---|---|---|
| Property | Value Range | Method | Reference |
| Energy gap (ΔEg) | 3.15-3.42 eV | B3LYP/6-31G(d,p) | [5] |
| Chemical hardness (η) | 1.51-1.72 eV | B3LYP/6-31G(d,p) | [5] |
| Global electrophilicity (ω) | 5.00-6.35 eV | B3LYP/6-31G(d,p) | [5] |
| Hyperpolarizability (β₀) | 5.21-7.26 × 10⁻³⁰ esu | B3LYP/6-31G(d,p) | [5] |
| Table 4: Spectroscopic Fingerprint Data for Pyrazole-Benzamide Compounds | |||
|---|---|---|---|
| Functional Group | IR Frequency (cm⁻¹) | Mass Spectral Ion | Reference |
| Benzamide C=O | 1647-1675 | [M+H]⁺, [M]⁺ | [7] [9] [15] [16] |
| Primary NH₂ | 3225-3359 | Fragment losses | [7] [9] [16] |
| Pyrazole C=N | 1596 | Ring-specific fragments | [15] |
| Hydroxyl O-H | 3209 | [M-OH]⁺ | [15] |